

A Comparative Guide to the Efficacy of NCGC00138783 and RRx-001

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Compound of Interest					
Compound Name:	NCGC00138783				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two investigational anticancer agents, **NCGC00138783** and RRx-001. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the distinct mechanisms and therapeutic potential of these compounds.

Overview of NCGC00138783 and RRx-001

NCGC00138783 is a small molecule inhibitor that selectively targets the interaction between CD47 and signal-regulatory protein alpha (SIRPα).[1] By blocking this "don't eat me" signal, which cancer cells exploit to evade the immune system, **NCGC00138783** aims to enhance the phagocytic activity of macrophages against tumor cells.[2]

RRx-001 is a multifaceted small molecule with a broader mechanism of action. It is currently in late-stage clinical development and has been shown to downregulate the CD47-SIRP α checkpoint pathway.[1][3] Beyond this, RRx-001 exhibits epigenetic modifying properties, generates reactive oxygen and nitrogen species (ROS/RNS), and inhibits the NLRP3 inflammasome, contributing to its anticancer effects.[4]

Comparative Efficacy Data

The following table summarizes the available quantitative efficacy data for **NCGC00138783** and RRx-001 from various experimental models. It is important to note that direct head-to-head







comparative studies have not been published.



Compound	Assay/Model	Cell Line/Tumor Type	Metric	Result	Source
NCGC00138 783	TR-FRET Assay	-	IC50	50 μΜ	
RRx-001	Cell Viability Assay	Huh7 (Hepatocellul ar Carcinoma)	IC50 (48h)	5.67 μΜ	_
RRx-001	Cell Viability Assay	Hepa1-6 (Hepatocellul ar Carcinoma)	IC50 (48h)	8.03 μΜ	
RRx-001	Cell Viability Assay	MHCC97H (Hepatocellul ar Carcinoma)	IC50 (48h)	18.38 μΜ	_
RRx-001	In vivo Syngeneic Model	SCCVII (Squamous Cell Carcinoma)	Tumor Growth Delay	Significantly more effective than its derivatives	
RRx-001	In vivo Xenograft Model	A549 (Non- small cell lung cancer)	Tumor Growth Inhibition	Attenuated tumor growth	
RRx-001	Phase 1 Clinical Trial	Advanced Solid Tumors	Objective Response Rate (ORR)	Evidence of anticancer activity	_
RRx-001 + nivolumab	Phase 1 Clinical Trial	Advanced Metastatic Cancer	Objective Response Rate (ORR) at 12 weeks	25%	_







RRx-001 + nivolumab

Phase 1 Clinical Trial Advanced Metastatic Cancer Disease

Control Rate

67%

(DCR) at 12

weeks

Experimental Protocols

NCGC00138783: IC50 Determination via TR-FRET Assay

The half-maximal inhibitory concentration (IC50) of **NCGC00138783** for the disruption of the CD47-SIRPα interaction was determined using a quantitative high-throughput screening (qHTS) assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: This biochemical assay measures the proximity of two molecules, in this case, recombinant human CD47 and SIRP α proteins, each labeled with a fluorescent dye. When the proteins interact, FRET occurs between the donor and acceptor fluorophores. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Methodology:

- Reagents: Biotinylated human CD47 protein, europium-labeled anti-6xHis antibody (donor fluorophore), and streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore) bound to His-tagged human SIRPα protein.
- Procedure:
 - The assay was performed in 1536-well plates.
 - A dilution series of NCGC00138783 was added to the wells.
 - The recombinant proteins and detection reagents were dispensed into the wells.
 - After an incubation period to allow for protein interaction and inhibitor binding, the plate was read on a TR-FRET compatible plate reader.
 - The intensity of the FRET signal was measured, and the data was normalized to control wells (no inhibitor).



 The IC50 value was calculated by fitting the concentration-response data to a fourparameter Hill equation.

RRx-001: In Vivo Efficacy in a Syngeneic Tumor Model

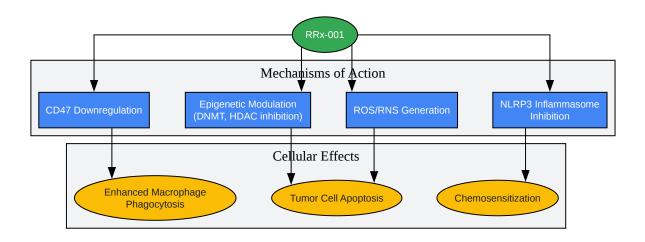
The antitumor efficacy of RRx-001 was evaluated in a syngeneic SCCVII squamous cell carcinoma tumor model in C3H mice.

Methodology:

- Animal Model: Male C3H mice were used.
- Tumor Implantation: SCCVII tumor cells were implanted subcutaneously into the flanks of the mice.
- Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. RRx-001 was administered intraperitoneally at a dose of 12 mg/kg, every other day for a total of three doses.
- Data Collection: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated. Animal body weight was also monitored as a measure of toxicity.
- Endpoint: The primary endpoint was tumor growth delay, defined as the time for tumors in the treated group to reach a predetermined size compared to the control group.

Signaling Pathways and Experimental Workflow Signaling Pathways







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